molecular formula C12H15NO2 B15236522 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B15236522
M. Wt: 205.25 g/mol
InChI Key: BUDDTSVRWOXDEA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound that belongs to the class of amino acids It features a naphthalene ring system with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction typically requires acidic or basic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: This compound has a similar structure but features an indole ring instead of a naphthalene ring.

    6-Aminohexanoic acid:

Uniqueness

6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its naphthalene ring system, which provides distinct chemical properties and potential applications compared to other similar compounds. The presence of both the aminomethyl and carboxylic acid groups allows for versatile chemical reactivity and interactions with biological molecules.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h3-4,6,8H,1-2,5,7,13H2,(H,14,15)

InChI Key

BUDDTSVRWOXDEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CN)C=CC(=C2)C(=O)O

Origin of Product

United States

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